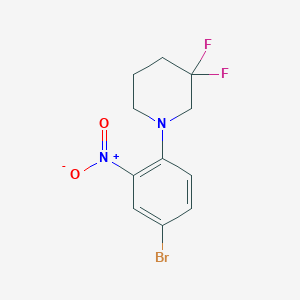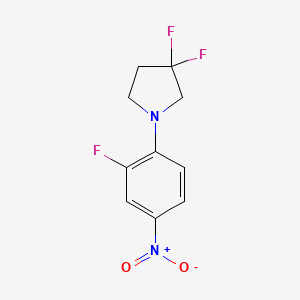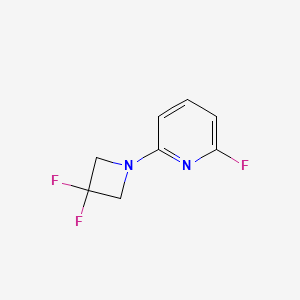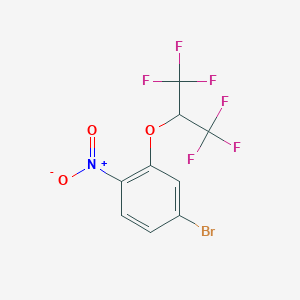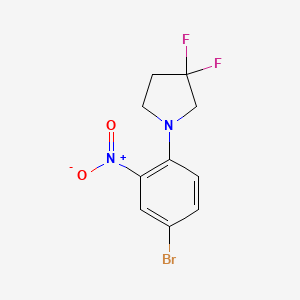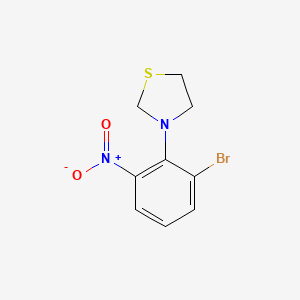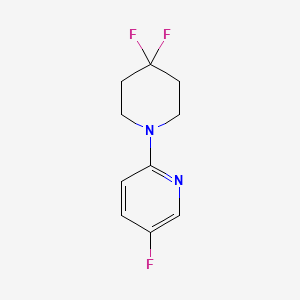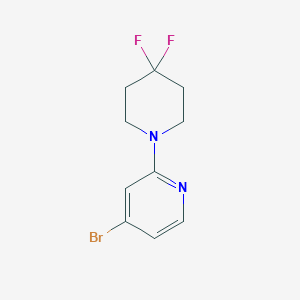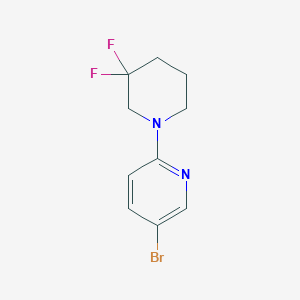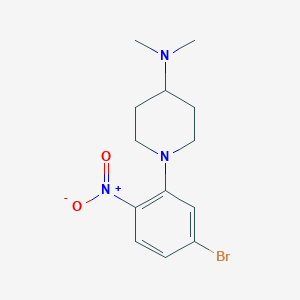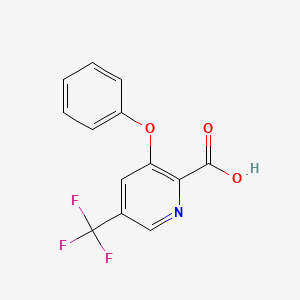
3-苯氧基-5-三氟甲基吡啶-2-羧酸
描述
3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is a versatile chemical compound known for its unique structural properties. It features a phenoxy group, a trifluoromethyl group, and a pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is widely used in pharmaceuticals, agrochemicals, and material science due to its diverse applications.
科学研究应用
3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Plays a role in the synthesis of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用机制
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s worth noting that the trifluoromethyl group in similar compounds has been shown to enhance the potency of drugs by facilitating key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with the inhibition of certain enzymes, which could potentially affect various biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been associated with improved drug potency , which could potentially influence the bioavailability of the compound.
Result of Action
The presence of a trifluoromethyl group in similar compounds has been associated with enhanced drug potency , which could potentially result in significant molecular and cellular effects.
生化分析
Biochemical Properties
3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid and these biomolecules are primarily based on its ability to form stable complexes, which can either enhance or inhibit the activity of the target molecules .
Cellular Effects
The effects of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell growth and differentiation. Additionally, 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. These dosage-dependent effects are critical for determining the safe and effective use of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid in various applications .
Metabolic Pathways
3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing the overall metabolic flux and levels of metabolites. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production. Understanding the metabolic pathways involving 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is essential for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biochemical activity. For instance, 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid can be transported into cells via specific membrane transporters, where it can then interact with intracellular targets. The distribution of this compound within tissues also influences its overall efficacy and toxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid typically involves the reaction of 3-Phenoxy-5-trifluoromethyl-pyridine with a carboxylating agent under controlled conditions. One common method includes the use of carbon dioxide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 3-Phenoxy-5-trifluoromethyl-pyridine-2-carbonitrile
Uniqueness
3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid is unique due to the presence of both a phenoxy group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in various chemical syntheses.
属性
IUPAC Name |
3-phenoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTIMAFHFTWUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




